molecular formula C14H23N5O B12314697 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one

Cat. No.: B12314697
M. Wt: 277.37 g/mol
InChI Key: QZUQSNYUDGPHEX-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine under acidic or basic conditions.

    Attachment of the piperidine ring: This step might involve the reaction of the pyrazole derivative with a piperidine derivative under conditions that promote nucleophilic substitution.

    Introduction of the piperazine moiety: This can be done by reacting the intermediate compound with piperazine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one
  • 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(morpholin-1-yl)piperidin-2-one

Uniqueness

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-(piperazin-1-yl)piperidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and piperazine moieties might confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C14H23N5O

Molecular Weight

277.37 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-3-piperazin-1-ylpiperidin-2-one

InChI

InChI=1S/C14H23N5O/c1-11-10-13(17(2)16-11)19-7-3-4-12(14(19)20)18-8-5-15-6-9-18/h10,12,15H,3-9H2,1-2H3

InChI Key

QZUQSNYUDGPHEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N2CCCC(C2=O)N3CCNCC3)C

Origin of Product

United States

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